Leukotriene B4 (LTB4) is a potent inflammatory mediator derived from arachidonic acid through the 5-lipoxygenase pathway. It plays a crucial role in the inflammatory response by recruiting and activating leukocytes. The regulation of LTB4 activity is essential for controlling inflammation, and one of the mechanisms by which this is achieved is through its metabolic inactivation. The metabolism of LTB4 involves hydroxylation and subsequent oxidation to form 20-hydroxy-leukotriene B4 (20-OH-LTB4) and 20-carboxy-leukotriene B4 (20-COOH-LTB4), respectively. These metabolic transformations are significant as they reduce the biological activity of LTB4 and facilitate the resolution of inflammation134.
While the reviewed literature doesn't provide specific details on the direct chemical synthesis of 18-COOH-19,20-dinor-LTB4, it's identified as a product of LTB4 metabolism. [] This suggests a biological synthesis route, potentially achievable through incubating LTB4 with human hepatocytes or enzyme systems capable of β-oxidation. []
The inactivation of LTB4 is primarily facilitated by the cytochrome P450 (CYP) family of enzymes. In human and mouse skin cells, CYP-dependent hydroxylation of LTB4 to 20-OH-LTB4 and further oxidation to 20-COOH-LTB4 has been identified as a major pathway. This process is inducible by retinoids, such as retinoic acid, which can enhance the metabolism of LTB4 in skin cells, thereby modulating tissue levels of this pro-inflammatory lipid1. Additionally, human polymorphonuclear leukocytes have been shown to possess a cell-free system that can convert 20-OH-LTB4 to 20-COOH-LTB4 in the presence of NAD+, indicating the involvement of an NAD+-dependent enzyme in this conversion3.
The metabolism of LTB4 to less active forms like 20-COOH-LTB4 is crucial in the context of inflammation and immune response. For instance, LTB4 has been shown to enhance the production of interleukin-6 (IL-6) in human monocytes, a process that involves both transcriptional and posttranscriptional mechanisms. The omega-oxidation products of LTB4, such as 20-OH-LTB4 and 20-COOH-LTB4, are significantly less effective in stimulating IL-6 production, highlighting the importance of LTB4 inactivation in regulating cytokine-mediated inflammatory responses2.
The liver is a key organ in the metabolism of various substances, including LTB4. Isolated rat hepatocytes have been found to metabolize LTB4 to several products, including 20-OH-LTB4 and 20-COOH-LTB4. Moreover, a novel metabolite, 18-carboxy-19,20-dinor-LTB4, has been identified, suggesting that beta-oxidation is an important route of hepatic biotransformation of LTB4. This discovery expands the understanding of LTB4 metabolism and its potential implications in hepatic function and systemic inflammation4.
CAS No.: 3025-88-5
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6
CAS No.: 2361566-66-5